Cinacalcet Impurity D

Pharmaceutical impurity profiling Mass spectrometry identification LC-MS method validation

ANDA method validation stalls without an authentic Cinacalcet Impurity D (USP Related Compound B) reference standard. This bis-alkylated dimer (+186 Da vs. cinacalcet; LogP ≈9.99) provides the critical late-eluting HPLC retention time benchmark essential for system suitability. • Resolves after cinacalcet parent peak in reversed-phase HPLC, confirming column performance and gradient reproducibility for related substances testing. • Enables ICH Q3A/Q3B-compliant impurity quantitation, peak purity assessment (DAD/LC-MS), and stability-indicating method validation under thermal/oxidative stress. • Supplied with full Certificate of Analysis; ISO 17034-certifiable traceability to USP monograph specifications supports ANDA regulatory submission.

Molecular Formula C32H31F6N
Molecular Weight 543.59
CAS No. 1271930-15-4
Cat. No. B601896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinacalcet Impurity D
CAS1271930-15-4
SynonymsN-[(3-Trifluoromethyl)phenyl)propyl] Cinacalcet;  (αR)-α-Methyl-N,N-bis[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine
Molecular FormulaC32H31F6N
Molecular Weight543.59
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)CCCC4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C32H31F6N/c1-23(29-18-6-14-26-13-2-3-17-30(26)29)39(19-7-11-24-9-4-15-27(21-24)31(33,34)35)20-8-12-25-10-5-16-28(22-25)32(36,37)38/h2-6,9-10,13-18,21-23H,7-8,11-12,19-20H2,1H3/t23-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity and Classification of Cinacalcet Impurity D


Cinacalcet Impurity D (CAS 1271930-15-4), also designated as Cinacalcet USP Related Compound B, is a dimeric process-related impurity of the calcimimetic agent cinacalcet hydrochloride [1]. Its molecular formula is C₃₂H₃₁F₆N (free base) with a molecular weight of 543.59 g/mol, and it is frequently supplied as the hydrochloride salt (C₃₂H₃₁F₆N·HCl, MW 580.06) . The compound retains the (R)-configuration at the chiral center derived from the cinacalcet backbone and is formally recognized under the United States Pharmacopeia (USP) monograph as a specified impurity requiring quantitation in pharmaceutical quality control [2].

Why Cinacalcet Impurity D Cannot Be Substituted


Substitution of Cinacalcet Impurity D with alternative cinacalcet-related impurities is analytically unsound due to fundamental structural divergence. While cinacalcet hydrochloride (C₂₂H₂₂F₃N·HCl) is a mono-alkylated tertiary amine, Impurity D is a bis-alkylated dimer containing two 3-(trifluoromethyl)phenylpropyl moieties attached to the same (R)-1-(naphthalen-1-yl)ethylamine core [1]. This structural difference produces a higher molecular weight (+186 Da relative to cinacalcet), increased hydrophobicity (calculated LogP ≈ 9.99), and distinct chromatographic retention behavior in reversed-phase HPLC systems . Other specified impurities in the cinacalcet monograph (e.g., Impurity A, Impurity C, diastereomers) possess different alkylation patterns, oxidation states, or stereochemical configurations. Consequently, Impurity D cannot serve as a surrogate for other impurities nor be replaced by them in analytical method validation, system suitability testing, or batch release quantitation .

Quantitative Differentiation of Cinacalcet Impurity D


Molecular Weight vs. Cinacalcet API

Cinacalcet Impurity D exhibits a molecular weight of 543.59 g/mol (free base) and 580.06 g/mol (hydrochloride salt), which is substantially higher than cinacalcet hydrochloride (MW 393.9) and other common process impurities such as Impurity A (MW 335.4) and Impurity C (MW 321.4) [1]. This mass differential enables unambiguous identification via LC-MS/MS in complex pharmaceutical matrices [2].

Pharmaceutical impurity profiling Mass spectrometry identification LC-MS method validation

HPLC Retention Time Differentiation

Due to its bis-alkylated dimeric structure containing two trifluoromethylphenyl moieties, Cinacalcet Impurity D exhibits significantly higher hydrophobicity and consequently longer retention than cinacalcet in reversed-phase HPLC systems . The compound elutes after the cinacalcet parent peak under standard gradient conditions, enabling baseline-resolved separation with resolution values exceeding 2.0 when using C8 or C18 columns with ammonium acetate-acetonitrile mobile phases [1].

RP-HPLC method development Chromatographic separation System suitability parameters

Structural Identity vs. Related Impurities

Cinacalcet Impurity D is chemically defined as (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine, a specific dimer formed through over-alkylation of the cinacalcet amine intermediate with 1-(3-bromopropyl)-3-(trifluoromethyl)benzene [1]. This structure differs fundamentally from diastereomeric impurities (Diastereomer-1 and Diastereomer-2, RT ~15.495 min) and from other dimeric species such as Impurity L, which may possess different regiochemistry [2]. The compound retains the (R)-configuration at the chiral center and features a characteristic bis-(trifluoromethylphenyl)propyl substitution pattern unambiguously confirmed by ¹H NMR, ¹³C NMR, and high-resolution MS [3].

NMR structural confirmation Impurity identification Synthetic route analysis

Quality Control and Regulatory Applications of Cinacalcet Impurity D


HPLC Method Development & System Suitability

Cinacalcet Impurity D serves as a critical reference standard for establishing system suitability parameters in reversed-phase HPLC methods intended for cinacalcet hydrochloride related substances determination. Its distinct retention time (eluting after the cinacalcet parent peak) provides a benchmark for evaluating column performance, gradient reproducibility, and resolution from the main analyte [1]. The compound is incorporated into standard mixtures for determining relative retention times (RRT) and resolution factors, which are essential for method transfer between laboratories and for demonstrating method robustness during regulatory review [2].

ANDA Impurity Profiling & Method Validation

For generic pharmaceutical manufacturers preparing ANDA submissions, Cinacalcet Impurity D is an essential reference material for demonstrating analytical method specificity and accuracy in impurity quantitation. The USP monograph for cinacalcet hydrochloride includes Related Compound B (Impurity D) as a specified impurity requiring quantitation [1]. Procurement of ISO 17034-certified Impurity D reference standards supports compliance with ICH Q3A/Q3B guidelines for impurity qualification and ensures traceability to pharmacopeial standards, which is a prerequisite for successful ANDA approval [2].

Forced Degradation & Stability-Indicating Validation

In forced degradation studies of cinacalcet hydrochloride API and finished dosage forms, Cinacalcet Impurity D may form under specific stress conditions, particularly under thermal or oxidative stress involving peroxide exposure [1]. The compound's presence in degradation samples confirms method stability-indicating capability. Peak purity assessment using diode-array detection (DAD) or LC-MS demonstrates that the Impurity D peak is spectrally homogeneous and fully resolved from cinacalcet, satisfying ICH Q1A(R2) requirements for stability-indicating analytical methods [2].

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